Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate
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Overview
Description
Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate typically involves the condensation of pyridine derivatives with hydrazine derivatives under controlled conditions. One common method involves the reaction of ethyl 3-oxo-3-pyridin-3-ylpropanoate with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-pyridin-3-ylpropanoate: A precursor in the synthesis of the target compound.
Pyridazine derivatives:
Pyridine derivatives: Compounds that share the pyridine ring and exhibit similar chemical properties.
Uniqueness
Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate is unique due to its fused pyridine-pyridazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H11N3O3 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)9-6-10(14-15-11(9)16)8-4-3-5-13-7-8/h3-7H,2H2,1H3,(H,15,16) |
InChI Key |
VIUCHIAQZJMVFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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